molecular formula C25H28N2O3S2 B4891241 4-[benzyl(methylsulfonyl)amino]-N-{2-[(3-methylbenzyl)thio]ethyl}benzamide

4-[benzyl(methylsulfonyl)amino]-N-{2-[(3-methylbenzyl)thio]ethyl}benzamide

Cat. No. B4891241
M. Wt: 468.6 g/mol
InChI Key: VAZOBIWUZKZSQA-UHFFFAOYSA-N
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Description

4-[Benzyl(methylsulfonyl)amino]-N-{2-[(3-methylbenzyl)thio]ethyl}benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound is a member of the benzamide class of compounds and has been found to exhibit a range of biochemical and physiological effects. In

Mechanism of Action

The exact mechanism of action of 4-[benzyl(methylsulfonyl)amino]-N-{2-[(3-methylbenzyl)thio]ethyl}benzamide is not fully understood. However, it has been proposed that the compound works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been suggested that the compound may work by modulating the immune system and reducing inflammation.
Biochemical and Physiological Effects:
Studies have shown that 4-[benzyl(methylsulfonyl)amino]-N-{2-[(3-methylbenzyl)thio]ethyl}benzamide exhibits a range of biochemical and physiological effects. The compound has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, the compound has been found to possess anti-inflammatory properties and has been shown to reduce inflammation in animal models of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[benzyl(methylsulfonyl)amino]-N-{2-[(3-methylbenzyl)thio]ethyl}benzamide in lab experiments is its potential therapeutic applications. The compound has been found to exhibit anticancer and anti-inflammatory activity, making it a promising candidate for the development of new therapeutics. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for the study of 4-[benzyl(methylsulfonyl)amino]-N-{2-[(3-methylbenzyl)thio]ethyl}benzamide. One area of research is the development of new therapeutics based on the compound. Another area of research is the exploration of the compound's mechanism of action and its potential use in the treatment of other diseases. Additionally, further studies are needed to determine the optimal dosage and administration of the compound in order to maximize its therapeutic potential.
Conclusion:
In conclusion, 4-[benzyl(methylsulfonyl)amino]-N-{2-[(3-methylbenzyl)thio]ethyl}benzamide is a promising compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound has been found to exhibit anticancer and anti-inflammatory activity, making it a promising candidate for the development of new therapeutics. Further research is needed to fully understand the compound's mechanism of action and its potential use in the treatment of other diseases.

Synthesis Methods

The synthesis of 4-[benzyl(methylsulfonyl)amino]-N-{2-[(3-methylbenzyl)thio]ethyl}benzamide involves the reaction of 4-aminobenzamide with benzyl chloromethyl sulfone and 2-(3-methylbenzylthio)ethylamine. The reaction is carried out in the presence of a base and an organic solvent. The resulting product is purified using column chromatography to obtain the final compound.

Scientific Research Applications

4-[Benzyl(methylsulfonyl)amino]-N-{2-[(3-methylbenzyl)thio]ethyl}benzamide has been studied extensively for its potential therapeutic applications. The compound has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been found to possess anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

4-[benzyl(methylsulfonyl)amino]-N-[2-[(3-methylphenyl)methylsulfanyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O3S2/c1-20-7-6-10-22(17-20)19-31-16-15-26-25(28)23-11-13-24(14-12-23)27(32(2,29)30)18-21-8-4-3-5-9-21/h3-14,17H,15-16,18-19H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAZOBIWUZKZSQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSCCNC(=O)C2=CC=C(C=C2)N(CC3=CC=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[benzyl(methylsulfonyl)amino]-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}benzamide

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